
3-Propyl-1,2,4-oxadiazole-5-carbaldehyde
Overview
Description
3-Propyl-1,2,4-oxadiazole-5-carbaldehyde is a versatile small molecule scaffold used in various research and industrial applications. It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The compound’s molecular formula is C6H8N2O2, and it has a molecular weight of 140.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with an aldehyde under acidic or basic conditions, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Propyl-1,2,4-oxadiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The oxadiazole ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Oxidation: 3-Propyl-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: 3-Propyl-1,2,4-oxadiazole-5-methanol.
Substitution: Various substituted oxadiazoles depending on the reagents used.
Scientific Research Applications
3-Propyl-1,2,4-oxadiazole-5-carbaldehyde has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Propyl-1,2,4-oxadiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease.
Comparison with Similar Compounds
3-Propyl-1,2,4-oxadiazole-5-carbaldehyde can be compared with other oxadiazole derivatives, such as:
3-Phenyl-1,2,4-oxadiazole-5-carbaldehyde: Similar structure but with a phenyl group instead of a propyl group.
3-Amino-5-aryl-1,2,4-oxadiazoles: Contain an amino group and various aryl substituents.
1,2,4-Oxadiazole-5-carboxylic acid: Oxidized form with a carboxylic acid group.
The uniqueness of this compound lies in its propyl substituent, which can influence its chemical reactivity and biological activity compared to other oxadiazole derivatives.
Properties
IUPAC Name |
3-propyl-1,2,4-oxadiazole-5-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-2-3-5-7-6(4-9)10-8-5/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIKCEZGUDGNDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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